5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione
Description
5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a biphenyl moiety at the 5-position and a thione group at the 2-position. This scaffold is part of a broader class of 1,3,4-oxadiazole-2(3H)-thiones, which are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C14H10N2OS |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10N2OS/c18-14-16-15-13(17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,18) |
InChI Key |
HVIFJLXNWHUCBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Preparation Methods
General Methodology
The most widely reported method involves reacting acylhydrazides with carbon disulfide (CS₂) in alkaline media. For biphenyl-substituted derivatives, the precursor 4-biphenylcarbonyl hydrazide is synthesized first.
- Synthesis of 4-biphenylcarbonyl hydrazide :
- Cyclocondensation with CS₂ :
- Mix 4-biphenylcarbonyl hydrazide (1 eq) with CS₂ (1.5 eq) in 10% ethanolic KOH.
- Reflux for 8–12 hours.
- Acidify with HCl to precipitate the product.
- Recrystallize from ethanol/DMF (1:1).
- IR (KBr) : 3363 cm⁻¹ (N–H), 1642 cm⁻¹ (C=N), 1238 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆) : δ 7.33–8.02 (m, 9H, biphenyl-H), 3.61 (s, NCH₃ if present).
- Yield : 70–78%.
Optimization Strategies
- Microwave Assistance : Reduced reaction time to 2–4 hours (similar to).
- Solvent Systems : Ethanol/water (5:1) improves solubility of intermediates ().
Oxidative Cyclization of Thiosemicarbazides
Bromine-Mediated Cyclization
Thiosemicarbazides derived from biphenyl aldehydes undergo oxidative desulfurization to form the oxadiazole-thione core ().
- Synthesis of biphenyl thiosemicarbazide :
- React 4-biphenylcarbaldehyde with thiosemicarbazide in ethanol/acetic acid.
- Cyclization :
- Treat the thiosemicarbazide with bromine in acetic acid.
- Stir at room temperature for 4–6 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
- Yield : 65–80%.
- Purity : >95% (HPLC).
Micelle-Promoted Catalysis with Sodium Dodecyl Sulfate (SDS)
Green Chemistry Approach
SDS micelles accelerate cyclization by stabilizing intermediates, enabling shorter reaction times ().
- Prepare hydrazinecarbodithioate potassium salt from 4-biphenylcarbonyl chloride and potassium thiocyanate.
- Add SDS (10 mol%) to an aqueous solution of the salt.
- Stir at 60°C for 2 hours.
- Extract with dichloromethane and purify via column chromatography.
- Reaction Time : 2 hours vs. 12–24 hours for conventional methods.
- Yield : 87–92%.
Suzuki Coupling for Biphenyl Integration
Post-Functionalization Strategy
For complex biphenyl substituents, Suzuki coupling introduces the aryl group after oxadiazole formation ().
- Synthesize 5-bromo-1,3,4-oxadiazole-2(3H)-thione.
- React with biphenylboronic acid under Pd(PPh₃)₄ catalysis.
- Purify via silica gel chromatography.
- Yield : 60–75%.
- Purity : Confirmed by ¹³C NMR (δ 152.52 ppm for C=S).
Comparative Analysis of Methods
| Method | Reaction Time | Yield | Catalyst/Solvent | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 8–12 h | 70–78% | KOH/ethanol | High reproducibility |
| Oxidative Cyclization | 4–6 h | 65–80% | Bromine/acetic acid | Suitable for electron-rich aryl groups |
| SDS Micellar Catalysis | 2 h | 87–92% | SDS/water | Eco-friendly, scalable |
| Suzuki Coupling | 12–24 h | 60–75% | Pd(PPh₃)₄/toluene | Flexibility in aryl substitution |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl moiety .
Scientific Research Applications
The search results do not contain information regarding the applications of the specific compound "5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione." However, they do provide information on the broader applications and properties of 1,3,4-oxadiazole derivatives, including those with biphenyl substituents and thione groups. 1,3,4-Oxadiazoles have demonstrated a diverse range of biological activities, making them potentially useful in various scientific research applications .
General Applications of 1,3,4-Oxadiazole Derivatives
- Antimicrobial Agents: Several 1,3,4-oxadiazole derivatives have been synthesized and screened for antimicrobial activity .
- Antitumor Activity: The 1,3,4-oxadiazole moiety has been reported to be effective as an anticancer agent .
- Antiviral Activity: 1,3,4-oxadiazole derivatives have demonstrated antiviral properties .
- Other Biological Activities: Beyond the above, 1,3,4-oxadiazoles can be antitubercular, antidiabetic, anti-inflammatory, anticonvulsant, antioxidant, calcium channel inhibitors, antihypertensive, pesticides, MAO inhibitors, tyrosinase inhibitors, and cathepsin K inhibitors .
Specific Examples of 1,3,4-Oxadiazole Derivatives in Research
- Thymidine Phosphorylase Inhibition: Certain 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have shown high potency against breast cancer cell lines and thymidine phosphorylase enzyme inhibitory activity . Novel derivatives of (bis-5-chloro-indol-3-yl) methyl clubbed 1,3,4-oxadiazoles have also been evaluated for their thymidine phosphorylase enzyme inhibitory activity .
- Anticancer Potency: Complex 1,3,4-oxadiazole derivatives from carbohydrazides have demonstrated in vitro anticancer potency against leukemia cell lines . Sulfonamide-containing 1,3,4-oxadiazole derivatives have also exhibited broad-spectrum antiproliferative activity against various human cancer cell lines .
- Antimicrobial Activity: A synthesized thiadiazole compound displayed good activity against Gram-positive and Gram-negative bacterial strains and moderate activity towards fungal strains .
Related Compounds
Other related compounds include:
- 2-[1,1'-biphenyl]-4-yl-5-(1-naphthyl)-1,3,4-oxadiazole: This compound has a molecular formula of C24H16N2O and a molecular weight of 348.39664 .
- 2,2'-(naphthalene-1,4-diyl)bis[5-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazole]: This compound has a molecular formula of C38H24N4O2 and a molecular weight of 568.62 .
- 2-([1,1-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole: This compound has a molecular formula of C20H14N2O and a molecular weight of 298.34 .
- 2-(t-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound has a molecular formula of C24H22N2O and a molecular weight of 354.4443 .
- 5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2-thiol: This compound has a molecular formula of C14H10N2OS and a molecular weight of 254.31 g/mol .
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The biphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Structural Insights :
- Biphenyl vs.
- Thione vs. Thiol Tautomerism : The thione group is critical for hydrogen bonding and metal chelation, as seen in Pb(II) and Hg(II) complexes of 5-methyl-1,3,4-oxadiazole-2(3H)-thione derivatives .
Pharmacological Activity Comparison
Antimicrobial Activity
- 5-(3,4-Dimethoxyphenyl) Derivatives : Exhibited MIC values of 0.5–8 μg/mL against Staphylococcus aureus and Candida albicans, outperforming chloramphenicol (32 μg/mL) .
- 5-(1-/2-Naphthyloxymethyl) Derivatives : Showed activity against S. aureus and E. coli at 64–256 μg/mL, with enhanced potency over simpler aryl derivatives .
- 5-(Pyridine-4-yl) Derivatives: Piperazinomethyl Mannich bases demonstrated moderate antifungal activity (100 μg/mL) .
Anticancer Activity
- Quinolin-2-yl Derivatives: Induced apoptosis in HepG2 cells via telomerase inhibition (IC₅₀: 0.8 μM) .
- 3,4-Dichlorophenyl Derivatives: Cytotoxic against 4T1 mammary carcinoma (IC₅₀: 1.6 μM) through apoptosis induction .
- Diphenylamine Derivatives : Potent activity against HT29 colon cancer (IC₅₀: 1.3–2.0 μM) due to enhanced topological polar surface area .
Enzyme Inhibition
- t-Butyldimethylsilyloxy Derivatives : Inhibited nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC₅₀: 66.47 μM (thiadiazole) vs. 368 μM (oxadiazole) .
Key Research Findings
Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance anticancer activity, while methoxy groups improve antimicrobial potency .
QSAR Insights : Topological polar surface area and lipophilicity are critical for HT29 colon cancer cytotoxicity .
Biological Activity
5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
Molecular Formula: CHNOS
Molecular Weight: 398.46 g/mol
CAS Number: To be determined based on specific derivatives.
1,3,4-Oxadiazoles are known for their ability to interact with various biological targets. The specific mechanisms of this compound include:
- Inhibition of Enzymes: It targets enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Antioxidant Activity: The compound exhibits antioxidant properties that may protect cells from oxidative stress .
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles, including this compound, show significant anticancer potential:
- Cell Proliferation Inhibition: Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Molecular Docking Studies: Molecular docking simulations suggest strong binding affinities to key cancer-related proteins, indicating potential as a lead compound for drug development .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cholinesterases:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): It shows moderate dual inhibition with IC values ranging from 12.8 µM to over 100 µM for AChE and BChE respectively . This dual inhibition is significant for treating neurodegenerative diseases.
Case Studies
- Study on Anticancer Properties: A recent study highlighted the synthesis of several oxadiazole derivatives and their evaluation against breast cancer cell lines. The results demonstrated that compounds similar to this compound inhibited cell growth effectively at low concentrations.
- Inhibition of Cholinesterases: Another study focused on the enzyme inhibition capabilities of oxadiazole derivatives. The results indicated that modifications in the structure significantly affected the inhibitory potency against AChE and BChE.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione?
The synthesis involves a four-step process:
- Step 1 : Esterification of substituted aromatic acid to form the aromatic ester.
- Step 2 : Reaction with hydrazine hydrate (99%) to yield substituted benzohydrazide.
- Step 3 : Cyclization with carbon disulfide to form the 1,3,4-oxadiazole-2(3H)-thione core.
- Step 4 : Acylation or alkylation to introduce functional groups at the 2nd position. Characterization includes thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (IR, NMR, MS) .
Table 1 : Synthesis Protocol Overview
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | Aromatic acid + alcohol (acid catalyst) | Aromatic ester |
| 2 | Hydrazine hydrate, reflux | Benzohydrazide |
| 3 | CS₂, KOH, ethanol | Oxadiazole-thione |
| 4 | Acyl chloride/alkyl halide | Final derivative |
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.40–8.02 ppm for biphenyl) and oxadiazole-thione protons (e.g., δ 13.5 ppm for thione S-H in DMSO-d₆) .
- Mass Spectrometry (MS) : ESI+ or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 289.0) .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .
Q. How is purity and identity confirmed during synthesis?
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
- Melting Point : Determined via open capillary apparatus; sharp melting points indicate purity .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages) .
Advanced Research Questions
Q. How can discrepancies in spectral data during characterization be resolved?
Contradictions may arise from tautomerism (thione ⇌ thiol) or solvent effects. For example:
- Thione-Thiol Tautomerism : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts equilibrium, altering NMR signals. Computational studies (DFT) can predict dominant tautomers .
- X-ray Crystallography : Resolves ambiguity by confirming solid-state structure. Use SHELXL for refinement .
Q. What computational methods predict tautomeric behavior and electronic properties?
- Density Functional Theory (DFT) : Calculates energy differences between tautomers (e.g., thione is more stable by ~5 kcal/mol in gas phase).
- Molecular Dynamics (MD) : Simulates solvent effects on tautomer distribution .
- NBO Analysis : Identifies hyperconjugative interactions stabilizing specific tautomers .
Q. How can synthesis yield be optimized while minimizing byproducts?
- Reaction Optimization : Use microwave-assisted synthesis for faster cyclization (Step 3).
- Catalysis : Employ K₂CO₃ or DBU to enhance acylation efficiency (Step 4).
- Byproduct Analysis : LC-MS or GC-MS identifies impurities (e.g., unreacted hydrazide) .
Q. What experimental designs are suitable for evaluating biological activity?
- Anticancer Activity : MTT assay against cell lines (e.g., 4T1 mammary carcinoma), with IC₅₀ calculations .
- Enzyme Inhibition : Kinase assays (e.g., Rho/ROCK inhibition) using fluorescence-based substrates .
- Antimicrobial Screening : Agar dilution method for MIC determination against S. aureus or E. coli .
Q. What challenges arise in crystallographic refinement using SHELX?
Q. How do substituents influence structure-activity relationships (SAR) in pharmacological studies?
- Electron-Withdrawing Groups (e.g., Cl) : Enhance cytotoxicity by increasing electrophilicity (e.g., 3-chloro derivative in ).
- Alkyl Chains : Longer chains (e.g., dodecyl in ) improve membrane permeability but may reduce solubility. Table 2 : SAR Trends in Cytotoxicity
| Substituent | Activity (IC₅₀, μM) | Mechanism |
|---|---|---|
| 4-Methoxyphenyl | 1.6 ± 0.3 | Apoptosis induction |
| Biphenyl-4-yl | 6.3 ± 0.1 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
